tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-bromo-3-(bromomethyl)pyrazolo[3,4-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2N3O2/c1-12(2,3)19-11(18)17-10-8(9(5-13)16-17)4-7(14)6-15-10/h4,6H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRAHKXBSKFZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)Br)C(=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736397 | |
| Record name | tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916258-26-9 | |
| Record name | tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS No. 916258-26-9) is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula : C₁₂H₁₃Br₂N₃O₂
- Molecular Weight : 391.06 g/mol
- Synthesis : The compound can be synthesized through various chemical reactions involving bromo derivatives of pyrazolo[3,4-b]pyridine scaffolds.
Anticancer Properties
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have shown that certain derivatives can inhibit cellular proliferation in various cancer cell lines, including HeLa and HCT116 cells .
- Case Study : A derivative similar to tert-butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine demonstrated an IC₅₀ value of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent inhibitory activity and selectivity towards CDK2 over CDK9 by a factor of 265 .
Anti-inflammatory Effects
Pyrazolo[3,4-b]pyridine derivatives have also been explored for their anti-inflammatory properties:
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
- Research Findings : Studies suggest that these compounds can reduce inflammation markers in animal models, providing a basis for their use in treating inflammatory diseases .
Neuroprotective Effects
Emerging evidence points to the neuroprotective potential of pyrazolo[3,4-b]pyridine derivatives:
- Mechanism : They may protect neuronal cells from oxidative stress and apoptosis.
- Case Study : In models of neurodegenerative diseases, certain derivatives have shown promise in improving cognitive function and reducing neuronal cell death .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Bromine Substituents : The presence of bromine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Carboxylate Group : This functional group is crucial for interactions with enzymes and receptors involved in therapeutic mechanisms.
Summary Table of Biological Activities
Scientific Research Applications
Safety Information
The compound is classified with several hazard statements:
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
Storage Conditions
Store in a cool, dry place (2-8°C) to maintain stability and prevent degradation.
Medicinal Chemistry
Anticancer Activity
Recent studies have explored the anticancer properties of pyrazolo-pyridine derivatives. Compounds similar to tert-butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate have shown promising results in inhibiting tumor growth in various cancer cell lines. The bromine substituents are believed to enhance biological activity by increasing lipophilicity and improving receptor binding affinity.
Case Study
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazolo-pyridine derivatives exhibited potent activity against breast cancer cells (MCF-7). The specific compound was synthesized and tested, showing a significant reduction in cell viability at low micromolar concentrations .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions.
Material Science
Development of Functional Materials
The incorporation of pyrazolo-pyridine structures into polymers has been investigated for developing materials with enhanced thermal stability and electrical conductivity. These materials are suitable for applications in electronics and sensors.
Inhibitors of Enzymatic Activity
CYP450 Inhibition Studies
Research indicates that compounds like this compound can act as inhibitors of cytochrome P450 enzymes. This property is crucial for understanding drug metabolism and interactions.
Data Tables
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Anticancer activity against MCF-7 cells |
| Organic Synthesis | Useful intermediate for complex molecule synthesis |
| Material Science | Enhanced thermal stability in polymer composites |
| Enzymatic Activity | Inhibition of CYP450 enzymes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[3,4-b]pyridine scaffold is widely utilized in drug discovery. Below, the target compound is compared to analogs with variations in substituents at positions 3 and 5, focusing on molecular properties, reactivity, and synthetic utility.
Substituent Variations at Position 3
Substituent Variations at Position 5
- Bromine vs. Boronic Ester :
The bromine at position 5 in the target compound enables cross-coupling reactions (e.g., with boronic acids). In contrast, its boronic ester analog, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate , serves as a Suzuki coupling partner itself, facilitating C–C bond formation in tricyclic topoisomerase inhibitors .
Key Research Findings and Trends
Synthetic Utility : The tert-butyl carboxylate group in all analogs enhances solubility and facilitates deprotection under acidic conditions to yield free pyrazolo[3,4-b]pyridines for further functionalization .
Structural Insights : Crystallographic studies using SHELX software () could resolve the stereoelectronic effects of substituents on the pyridine ring’s planarity, though such data is absent in the provided evidence .
Preparation Methods
Preparation Methods Overview
The synthesis of tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves several key steps:
Formation of the Pyrazolo[3,4-b]pyridine Core : This can be achieved through various methods, such as the condensation of N(1) substituted 5-aminopyrazoles with appropriate electrophilic synthons. Another approach involves the ring-closing reaction of a pyridine derivative, as seen in the synthesis of similar pyrazolo[3,4-b]pyridines.
Introduction of Bromine Substituents : This step often involves electrophilic aromatic substitution or radical bromination reactions.
Protection and Deprotection of the Pyrazole Nitrogen : The use of tert-butyl ester as a protecting group is common in such syntheses.
Detailed Synthesis Steps
Given the complexity of the target molecule, a detailed synthesis might involve the following steps:
Step 1: Formation of the Pyrazolo[3,4-b]pyridine Core
Step 2: Introduction of Bromine Substituents
- Use a brominating agent (e.g., N-bromosuccinimide) to introduce bromine at the desired positions.
Step 3: Protection of the Pyrazole Nitrogen
- Protect the pyrazole nitrogen with a tert-butyl ester group using appropriate reagents.
Step 4: Final Bromination
- Perform a final bromination step to introduce the bromomethyl group.
Challenges and Considerations
- Yield and Purity : The synthesis of such complex molecules often suffers from low yields and purification challenges.
- Regioselectivity : Ensuring the correct regiochemistry during bromination steps is crucial.
- Environmental Impact : The choice of solvents and reagents should consider environmental sustainability.
Data and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
